

HPLC method development for Palbociclib Impurity B detection

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Compound of Interest

Compound Name: *Palbociclib Impurity B*

Hydrochloride

CAS No.: *1883672-48-7*

Cat. No.: *B8819769*

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Application Note: Strategic HPLC Method Development for the Quantitation of Palbociclib Impurity B

Executive Summary

This application note details the development of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for Palbociclib, specifically targeting Impurity B. Identified as the N-Boc protected intermediate (tert-butyl 4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate), Impurity B represents a critical process-related impurity.[1]

Due to the lipophilic nature of the tert-butoxycarbonyl (Boc) group, Impurity B exhibits significantly different retention behavior compared to the parent drug.[1] This protocol leverages these physicochemical differences to achieve baseline resolution (

) using a C18 stationary phase and an acidic mobile phase gradient.

Chemical Context & Method Strategy

The Analytes

Understanding the structural disparity is key to the separation strategy.

- Palbociclib (API): Contains a secondary piperazine nitrogen () and a pyridine nitrogen ().^[1]^[2] It is highly soluble at pH 4.^[2]
- Impurity B (N-Boc Intermediate): The piperazine nitrogen is protected by a Boc group.^[1] This eliminates the primary basic center, significantly increasing the molecule's hydrophobicity (LogP) and altering its ionization profile.^[1]

Method Development Logic

- Stationary Phase: A C18 (Octadecyl) column is selected.^[1] The non-polar interaction will strongly retain the hydrophobic Impurity B, while the polar, basic Palbociclib will elute earlier.
- Mobile Phase pH: A pH of 2.0 - 2.5 (using Trifluoroacetic Acid) is chosen.^[1]
 - Reason 1 (Solubility): Palbociclib solubility decreases sharply above pH 4.^[3] Acidic conditions ensure the API remains dissolved and prevents precipitation on-column.^[1]
 - Reason 2 (Peak Shape): TFA acts as an ion-pairing agent, masking silanol interactions with the protonated piperazine of Palbociclib, resulting in sharper peaks.^[1]
- Detection: UV at 225 nm.^[4] Both compounds share the pyrido[2,3-d]pyrimidin-7-one core, which absorbs strongly in this region.^[1]

Experimental Protocol

Reagents and Materials

Reagent	Grade/Specification
Palbociclib Reference Standard	>99.0% Purity
Palbociclib Impurity B	N-Boc Intermediate Standard (>95%)
Acetonitrile (ACN)	HPLC Gradient Grade
Water	Milli-Q / HPLC Grade
Trifluoroacetic Acid (TFA)	HPLC Grade (>99.5%)
Diluent	Water:Acetonitrile (50:50 v/v)

Chromatographic Conditions

This method uses a gradient elution to elute the polar API early and flush the late-eluting hydrophobic impurity.^[1]

- Instrument: HPLC System with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).
- Column: Inertsil ODS-3V or equivalent C18,

,

or

.^[1]

- Column Temperature:

.

- Flow Rate:

.

- Injection Volume:

.

- Detection: UV @ 225 nm (Reference: 360 nm).[1]
- Run Time: 25 minutes.

Mobile Phase A: 0.1% TFA in Water. Mobile Phase B: 0.1% TFA in Acetonitrile.

Gradient Table:

Time (min)	% Mobile Phase A	% Mobile Phase B	Event
0.0	90	10	Equilibration
2.0	90	10	Isocratic Hold
15.0	40	60	Linear Gradient
18.0	10	90	Wash Impurities
20.0	10	90	Hold
20.1	90	10	Re-equilibration

| 25.0 | 90 | 10 | End |

Solution Preparation

- Mobile Phase Preparation:
 - MP-A: Add 1.0 mL TFA to 1000 mL HPLC water. Mix and degas.
 - MP-B: Add 1.0 mL TFA to 1000 mL Acetonitrile. Mix and degas.
- Standard Stock Solution (1.0 mg/mL): Accurately weigh 25 mg of Palbociclib Reference Standard into a 25 mL volumetric flask. Dissolve in Diluent.
- Impurity Stock Solution (0.1 mg/mL): Accurately weigh 5 mg of Impurity B into a 50 mL volumetric flask. Dissolve in ACN (Impurity B is more soluble in organic solvent) and make up to volume with Diluent.

- System Suitability Solution: Transfer 1.0 mL of Standard Stock and 0.5 mL of Impurity Stock into a 10 mL flask. Dilute to volume. (Contains Palbociclib at 100 µg/mL and Impurity B at 5 µg/mL).

Method Validation Strategy (Self-Validating System)

To ensure trustworthiness, the method must pass specific acceptance criteria before routine use.

System Suitability Criteria (SSC):

- Resolution () : > 2.0 between Palbociclib and Impurity B.
- Tailing Factor () : < 1.5 for Palbociclib peak.[1]
- Theoretical Plates () : > 5000.[1]
- Precision (RSD): < 2.0% for 6 replicate injections of the standard.

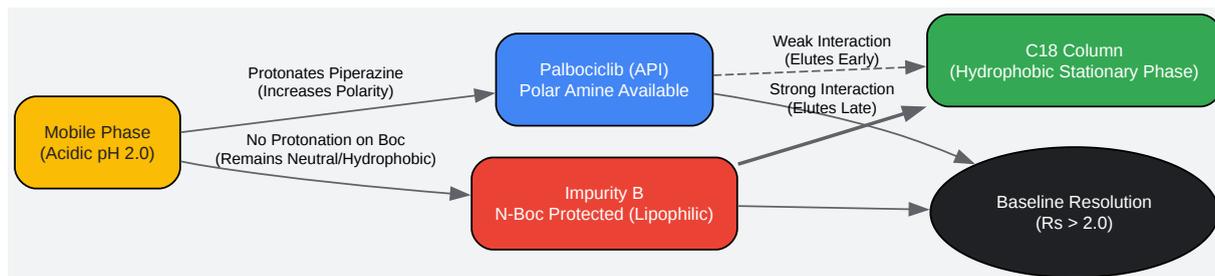
Linearity & Range:

- Prepare 5 concentration levels of Impurity B ranging from LOQ to 150% of the specification limit (e.g., 0.05% to 0.23%).
- Acceptance: Correlation coefficient ()
.[1][5]

Visualizations

Separation Mechanism Logic

This diagram illustrates the physicochemical interactions driving the separation.

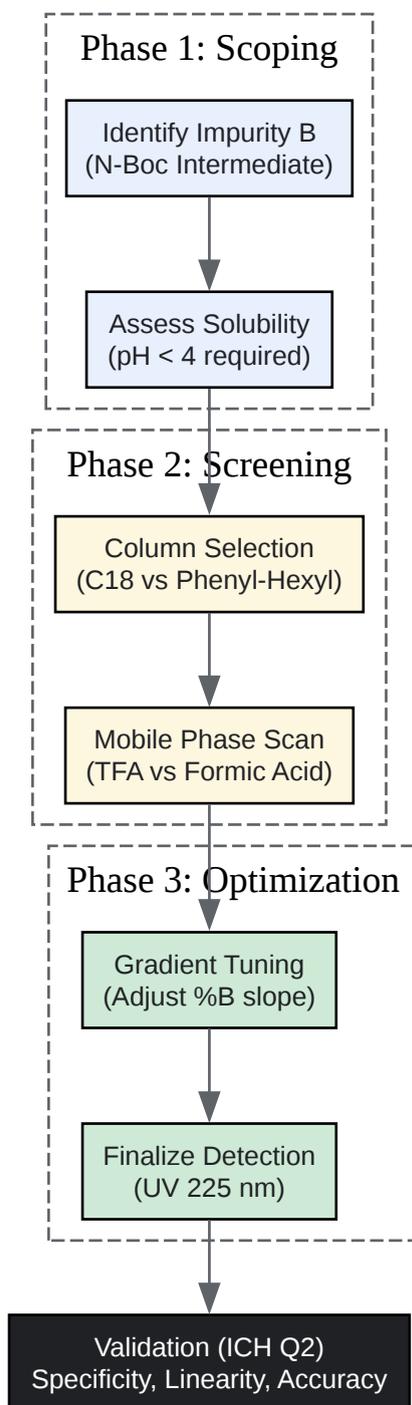


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Caption: Physicochemical interaction map showing why the N-Boc Impurity B elutes later than the API.

Method Development Workflow

A step-by-step guide to the lifecycle of this specific method.



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Caption: Method development lifecycle from impurity identification to final ICH validation.

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